3-Methylisoquinoline-7-carbaldehyde
Overview
Description
3-Methylisoquinoline-7-carbaldehyde is a chemical compound that belongs to the isoquinoline family. It possesses a unique chemical structure and exhibits various biological activities. This compound is used extensively in scientific research due to its versatility and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which is an efficient method for the preparation of isoquinoline derivatives . This reaction typically involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve the selective extraction of coal tar, exploiting the fact that isoquinoline derivatives are more basic than quinoline derivatives . The compound can then be isolated from the mixture by fractional crystallization of the acid sulfate.
Chemical Reactions Analysis
Types of Reactions
3-Methylisoquinoline-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methylisoquinoline-7-carbaldehyde is used in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. Its unique structure and properties enable its application in the development of new pharmaceuticals, the study of biological pathways, and the creation of advanced materials.
Mechanism of Action
The mechanism by which 3-Methylisoquinoline-7-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing biological processes . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in various biological systems.
Comparison with Similar Compounds
3-Methylisoquinoline-7-carbaldehyde can be compared with other isoquinoline derivatives, such as isoquinoline and quinoline . These compounds share a similar core structure but differ in their substituents and reactivity. For instance, isoquinoline is a structural isomer of quinoline, and both are benzopyridines composed of a benzene ring fused to a pyridine ring . The presence of the methyl and carbaldehyde groups in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds .
Similar Compounds
- Isoquinoline
- Quinoline
- 1-Benzylisoquinoline
- 2-Methylisoquinoline
These compounds exhibit varying degrees of reactivity and biological activity, making them valuable in different research contexts .
Properties
IUPAC Name |
3-methylisoquinoline-7-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-4-10-3-2-9(7-13)5-11(10)6-12-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCOPDGQCSZHAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C=O)C=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285271 | |
Record name | 3-Methyl-7-isoquinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416713-92-2 | |
Record name | 3-Methyl-7-isoquinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-7-isoquinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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